BenchChemオンラインストアへようこそ!

Fmoc-Lys(Pal-Glu-OtBu)-OH

Peptide Synthesis cGMP Manufacturing Quality Control

Fmoc-Lys(Pal-Glu-OtBu)-OH (CAS 1491158-62-3) is a doubly protected, lipidated amino acid derivative designed for solid-phase peptide synthesis (SPPS). It comprises an Fmoc-protected α-amine, a palmitoyl (C16) chain linked through a glutamic acid γ-tert-butyl ester spacer to the ε-amine of lysine, and a free α-carboxyl group for coupling.

Molecular Formula C46H69N3O8
Molecular Weight 792.1 g/mol
Cat. No. B2756982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Pal-Glu-OtBu)-OH
Molecular FormulaC46H69N3O8
Molecular Weight792.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1
InChIKeyLQQXBYSAGYOQJW-ZAQUEYBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Lys(Pal-Glu-OtBu)-OH: A Critical Orthogonally-Protected Building Block for Peptide Synthesis and Targeted Drug Conjugates


Fmoc-Lys(Pal-Glu-OtBu)-OH (CAS 1491158-62-3) is a doubly protected, lipidated amino acid derivative designed for solid-phase peptide synthesis (SPPS). It comprises an Fmoc-protected α-amine, a palmitoyl (C16) chain linked through a glutamic acid γ-tert-butyl ester spacer to the ε-amine of lysine, and a free α-carboxyl group for coupling. This architecture provides complete orthogonality: the Fmoc group is removed under mild basic conditions (20% piperidine) while the OtBu ester remains intact, enabling sequential chain elongation without side-chain interference [1]. The compound serves as the rate-limiting building block for the GLP-1 agonist Liraglutide and is also classified as a non-cleavable ADC linker and alkyl-chain-based PROTAC linker .

Why Fmoc-Lys(Pal-Glu-OtBu)-OH Cannot Be Replaced by Simpler Lipopeptide Building Blocks


Substituting Fmoc-Lys(Pal-Glu-OtBu)-OH with simpler analogs such as Fmoc-Lys(Pal)-OH introduces multiple points of failure. First, the absence of the γ-Glu spacer eliminates the site for temporary side-chain protection, forcing unprotected palmitoyl-lysine to undergo premature aggregation or side reactions during SPPS. Second, the OtBu ester provides acid-labile protection that is orthogonal to Fmoc chemistry; replacing it with a methyl ester (e.g., Fmoc-Lys(Pal-Glu-OMe)-OH) sacrifices this orthogonality because methyl esters are partially labile under the basic conditions used for Fmoc removal, leading to uncontrolled deprotection and lower crude purity . Third, the C-terminal free acid on the target compound enables direct on-resin coupling without additional activation steps, a feature not shared by fully protected analogs. These design elements collectively ensure that the building block is inserted with high efficiency and minimal epimerization, directly impacting the overall yield and purity of the final peptide [1].

Quantitative Differentiation: Fmoc-Lys(Pal-Glu-OtBu)-OH Against Its Closest Analogs


HPLC and Enantiomeric Purity Benchmarking Against Fmoc-Lys(Pal)-OH

Commercial Fmoc-Lys(Pal-Glu-OtBu)-OH is routinely supplied at HPLC purity ≥99.93% (MedChemExpress) and enantiomeric purity ≥99.8% for both Lys and Glu residues (Ningbo Inno). In contrast, the simpler direct-palmitoylated analog Fmoc-Lys(Pal)-OH (CAS 201004-46-8) is typically offered at ≥97.0-98.0% purity, with no enantiomeric purity specification available . The 2-3% purity difference translates to up to 30-fold higher total impurities in the simpler analog, which is critical because lipopeptide impurities are difficult to separate and directly impact final drug substance purity [1].

Peptide Synthesis cGMP Manufacturing Quality Control

Comparative Solubility in DMSO for Automated SPPS Workflows

Fmoc-Lys(Pal-Glu-OtBu)-OH dissolves to at least 10 mM in DMSO, a concentration suitable for direct loading onto automated peptide synthesizers [1]. The simpler analog Fmoc-Lys(Pal)-OH is described as 'soluble in DMSO' but no quantitative solubility limit is reported; vendor documentation indicates that dissolution may require additional solvents or warming, raising concern for incomplete coupling and precipitation in automated lines .

Solid-Phase Peptide Synthesis Automation Compatibility Solution Preparation

Extended Powder Stability Under Recommended Storage Conditions

Fmoc-Lys(Pal-Glu-OtBu)-OH, when stored as a dry powder at -20°C, retains full integrity for 3 years; at 4°C, it is stable for 2 years [1]. In contrast, Fmoc-Lys(Pal)-OH is recommended for storage at -20°C but no long-term stability data or expiry is provided . The documented stability profile of the target compound supports multi-year procurement planning and reduces the risk of batch failure in GMP campaigns.

Peptide Manufacturing Long-Term Storage Supply Chain

Orthogonal Protection Architecture Enables High-Fidelity Liraglutide Synthesis

The Fmoc/OtBu orthogonal system permits direct incorporation of the pre-assembled Pal-Glu(OtBu) side chain onto the ε-amine of Lys²⁶ during solid-phase synthesis of liraglutide. In the Guryanov et al. (2016) synthesis, use of Fmoc-Lys(Pal-Glu-OtBu)-OH eliminated the need for post-synthetic solution-phase lipidation, yielding liraglutide with high purity and yield directly after global deprotection with TFA [1]. Alternative strategies that couple Pal-Glu-OtBu or palmitoyl chloride onto a deprotected Lys side chain on-resin (e.g., using Fmoc-Lys(Alloc)-OH followed by selective Alloc removal) suffer from incomplete coupling and formation of deletion/truncation impurities, as noted in multiple patent disclosures [2].

GLP-1 Agonist Industrial Peptide Synthesis Side-Chain Lipidation

Application Scenarios Where Fmoc-Lys(Pal-Glu-OtBu)-OH Provides Distinct Scientific and Procuremental Value


cGMP Manufacturing of Liraglutide and GLP-1 Analogs

The compound is the critical building block for introducing the C16 palmitoyl side chain at Lys²⁶ of liraglutide. Its pre-assembled, orthogonally protected structure allows direct on-resin coupling, reducing the number of synthetic steps and minimizing impurity formation. The documented high purity (≥99.93% HPLC, ≥99.8% enantiomeric purity) meets the stringent raw material specifications required for pharmaceutical manufacturing . For procurement, the defined stability profile (3 years at -20°C) supports multi-batch purchasing and long-term production scheduling [1].

Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs)

Fmoc-Lys(Pal-Glu-OtBu)-OH is classified as a non-cleavable ADC linker. Its palmitoyl tail promotes membrane association and albumin binding, while the Fmoc group enables incorporation into peptide-based linker sequences . In comparative linker selection, its defined solubility (≥10 mM in DMSO) and batch-to-batch consistency (HPLC purity ≥99%) provide advantages over less rigorously characterized lipid linkers [1].

Construction of Alkyl-Chain-Based PROTAC Molecules

The compound serves as an alkyl-chain-based PROTAC linker, connecting E3 ligase ligands to target protein ligands . Its orthogonal Fmoc chemistry allows sequential on-resin assembly of the heterobifunctional PROTAC structure. The non-cleavable nature of the linker ensures the conjugate remains intact in cellular environments, and the high chemical purity of the building block minimizes off-target degradation products that could confound biological assays [1].

Lipidated Peptide Library Synthesis for Drug Discovery

For structure-activity relationship (SAR) studies on lipidated peptides, the pre-assembled Pal-Glu(OtBu) moiety enables systematic variation of the peptide sequence while keeping the lipidation anchor constant. The OtBu ester remains stable during iterative Fmoc deprotection cycles, preventing premature side-chain exposure that would otherwise lead to aggregation or side reactions, thereby enabling high-throughput automated peptide synthesis with reliable coupling yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Pal-Glu-OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.